molecular formula C26H19NO4 B3140544 16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 3-methylbenzoate CAS No. 478029-44-6

16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 3-methylbenzoate

Cat. No.: B3140544
CAS No.: 478029-44-6
M. Wt: 409.4 g/mol
InChI Key: OTCDRGGTNJKWAM-UHFFFAOYSA-N
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Description

The compound 16,18-Dioxo-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 3-methylbenzoate belongs to a class of rigid pentacyclic derivatives characterized by a fused azapentacyclic core with ketone functionalities at positions 16 and 16. This compound features a 3-methylbenzoate ester substituent at position 17, which distinguishes it from structurally related analogues. The pentacyclic scaffold imparts significant steric and electronic constraints, influencing reactivity and biological interactions .

Properties

IUPAC Name

(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO4/c1-14-7-6-8-15(13-14)26(30)31-27-24(28)22-20-16-9-2-3-10-17(16)21(23(22)25(27)29)19-12-5-4-11-18(19)20/h2-13,20-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCDRGGTNJKWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)ON2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101118897
Record name 1,3,3a,4,9,9a-Hexahydro-1,3-dioxo-4,9[1′,2′]-benzeno-2H-benz[f]isoindol-2-yl 3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101118897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478029-44-6
Record name 1,3,3a,4,9,9a-Hexahydro-1,3-dioxo-4,9[1′,2′]-benzeno-2H-benz[f]isoindol-2-yl 3-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478029-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,3a,4,9,9a-Hexahydro-1,3-dioxo-4,9[1′,2′]-benzeno-2H-benz[f]isoindol-2-yl 3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101118897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 16,18-Dioxo-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 3-methylbenzoate is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on antimicrobial properties and potential therapeutic applications based on recent research findings.

  • IUPAC Name : 3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl)benzoic acid
  • Molecular Formula : C25H17NO4
  • CAS Number : 313653-93-9

Biological Activity Overview

Recent studies have explored the biological activity of derivatives related to the azapentacyclo framework, particularly their antimicrobial properties against various pathogens.

Antimicrobial Activity

Research indicates that compounds derived from the azapentacyclo structure exhibit varying degrees of antimicrobial activity against both aerobic and anaerobic bacteria as well as fungi.

  • Antibacterial Activity :
    • Compounds similar to 16,18-Dioxo-17-azapentacyclo have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were determined to be effective at low concentrations (e.g., 64 mg/L for some derivatives) .
    • A comparative study highlighted that certain derivatives showed better activity than others previously studied in the same class .
  • Antifungal Activity :
    • The compound has also been tested against fungal strains such as Candida albicans, showing promising results in inhibiting fungal growth .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget MicroorganismMIC (mg/L)Activity Type
Compound 1Staphylococcus aureus64Antibacterial
Compound 2Escherichia coli128Antibacterial
Compound 3Candida albicans256Antifungal
Compound 4Propionibacterium acnes64Antibacterial

The mechanism by which these compounds exert their antimicrobial effects is not fully understood but is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival . The structural complexity of the azapentacyclo framework may enhance its interaction with microbial targets.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogues:

Compound Substituent Molecular Formula Molecular Weight Key Features References
Target compound 3-methylbenzoate ester Not explicitly provided (inferred as ~C₂₆H₁₉NO₄) ~409.4 g/mol Ester group enhances lipophilicity; 3-methyl position minimizes steric hindrance
N-(16,18-Dioxo-17-azapentacyclo[...]-yl)-3-nitrobenzamide 3-nitrobenzamide C₂₅H₁₇N₃O₅ 439.427 g/mol Nitro group increases polarity; potential redox activity
16,18-Dioxo-17-azapentacyclo[...]-yl 4-methylbenzoate 4-methylbenzoate ester C₂₆H₁₉NO₄ ~409.4 g/mol 4-methyl group induces steric effects; altered crystal packing
N-Acetyl-N-[16,18-dioxo-17-azapentacyclo[...]-yl]acetamide N-acetyl acetamide C₂₂H₁₈N₂O₄ 374.4 g/mol Acetamide group improves solubility; reduced molecular weight
2-(16,18-Dioxo-17-azapentacyclo[...]-yl)-4-nitrobenzoic acid 4-nitrobenzoic acid C₂₅H₁₆N₂O₆ 440.41 g/mol Carboxylic acid enables salt formation; nitro group enhances reactivity
1-Acetyl-17-{2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-17-azapentacyclo[...]-hexaene-16,18-dione Piperazine-linked hydroxypropyl C₃₄H₃₃N₃O₅ 575.65 g/mol Extended side chain for receptor targeting; hybrid pharmacophore design

Q & A

Q. What established synthetic routes are available for this compound?

The compound is synthesized via multi-step cyclization and functionalization reactions. A key intermediate, 17-azapentacyclo derivatives, is prepared by [4+2] cycloaddition of enamine precursors, followed by oxidation and esterification with 3-methylbenzoyl chloride . Crystallization in polar solvents (e.g., methanol/water mixtures) yields pure product, confirmed by single-crystal X-ray diffraction (SC-XRD) .

Q. How is the crystal structure of this compound determined?

SC-XRD analysis reveals a monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 13.904 Å, b = 8.104 Å, c = 13.946 Å, and β = 97.39° . Data collection uses MoKα radiation (λ = 0.71073 Å) and an Oxford Diffraction Xcalibur system. Refinement via full-matrix least-squares on F² achieves R₁ = 0.036 and wR₂ = 0.096, with hydrogen atoms placed geometrically .

Q. What spectroscopic methods validate its purity and structure?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at C1/C8 and benzoate ester at C17) .
  • FT-IR : Peaks at 1700–1750 cm⁻¹ indicate ketone (C=O) and ester (C=O) functionalities .
  • Mass spectrometry : High-resolution ESI-MS matches the molecular ion [M+H]⁺ at m/z 319.36 .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Reaction monitoring : In situ FT-IR tracks ketone formation, reducing side products .

Q. How to resolve discrepancies in spectroscopic vs. crystallographic data?

Discrepancies in NMR peak assignments (e.g., axial vs. equatorial protons) are resolved by comparing experimental SC-XRD bond lengths/angles with computed DFT models (B3LYP/6-31G*) . For example, the O2–C2–N1 angle (123.39°) in XRD validates steric strain inferred from NMR coupling constants .

Q. What computational methods predict its reactivity in biological systems?

  • Molecular docking : AutoDock Vina assesses binding affinity to GABAₐ receptors (target for anxiolytic activity), using PDB:6HUO as a template .
  • MD simulations : GROMACS evaluates stability of ligand-receptor complexes over 100-ns trajectories .

Q. How to analyze its stability under varying pH and temperature?

  • HPLC stability assays : Degradation products are quantified at pH 2–12 and 25–60°C .
  • Kinetic modeling : Arrhenius plots determine activation energy (Eₐ) for hydrolysis of the ester group .

Biological Activity & Mechanisms

Q. What in vitro assays assess its therapeutic potential?

  • Cytotoxicity : MTT assays on HEK-293 cells (IC₅₀ > 100 µM indicates low toxicity) .
  • Antiviral activity : Plaque reduction assays against HSV-1/2 (EC₅₀ values compared to acyclovir) .
  • Receptor binding : Radioligand displacement assays (³H-flumazenil for GABAₐ affinity) .

Q. How does structural modification alter bioactivity?

  • Ester hydrolysis : Replacing 3-methylbenzoate with hydrophilic groups (e.g., –OH) increases water solubility but reduces membrane permeability .
  • Ring substitution : Bromination at C1 enhances antiviral activity by 40% (EC₅₀ = 2.5 µM vs. HSV-1) .

Analytical Challenges

Q. How to address low crystallinity in X-ray studies?

  • Co-crystallization : Additives (e.g., crown ethers) improve crystal packing .
  • Cryo-cooling : Data collection at 100 K reduces thermal motion artifacts .

Q. What statistical methods validate reproducibility in batch synthesis?

  • ANOVA : Compares inter-batch variance in yield and purity .
  • PCA : Identifies critical process parameters (e.g., reaction time, temperature) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 3-methylbenzoate
Reactant of Route 2
Reactant of Route 2
16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 3-methylbenzoate

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